Heptamethonium bromide, commonly referred to as hexamethonium in the literature, is a well-known ganglionic blocking agent that has been extensively studied for its effects on various physiological systems. Initially attracting attention in the late 1940s, hexamethonium has been utilized in clinical settings, particularly for the treatment of hypertension due to its blood pressure-lowering properties6. The compound has been investigated in both animal models and human subjects to understand its pharmacodynamics and potential therapeutic applications.
In cardiovascular research, hexamethonium has been instrumental in studying the regulation of blood pressure and cardiac function. It has been shown to significantly reduce arterial blood pressure, cardiac output, and cardiac work in both normotensive and renal hypertensive dogs1. Moreover, it has been observed to decrease coronary flow while maintaining myocardial oxygen consumption, thus affecting cardiac efficiency1. In normotensive human subjects, hexamethonium administration resulted in a decrease in total peripheral resistance without an overall change in cardiac output3.
Hexamethonium's impact on cerebral blood flow and metabolism has been studied in patients with malignant hypertension. Following administration, there was a notable decrease in mean arterial blood pressure, cerebral vascular resistance, and cerebral blood flow, with cerebral oxygen consumption being maintained5. These findings are crucial for understanding the drug's potential neuroprotective effects in hypertensive crises.
The drug's effect on intraocular pressure has been explored, with studies indicating that hexamethonium can cause a rapid reduction in intraocular pressure, which is beneficial during eye surgeries to reduce the risk of complications6. This application is particularly relevant for patients with glaucoma or elevated intraocular pressure.
Research has also been conducted to investigate the effects of hexamethonium on the tensile strength of the aorta. Studies in mice have examined the hypothesis that ganglion-blocking agents might weaken the aortic media, which is a concern for patients with hypertension being treated with such agents4.
The influence of hexamethonium on physical performance has been evaluated using animal models. In mice, lower doses of hexamethonium were found to improve physical performance significantly, as measured by swimming times, while higher doses had the opposite effect9. Additionally, the drug's effect on blood pressure during exercise has been studied, revealing that hexamethonium can modify the blood pressure response to physical activity8.
In the context of shock and trauma, hexamethonium has been observed to improve survival rates in rats subjected to tourniquet shock. The protective effect is attributed to the drug's influence on general circulation, as it prevented the blood pressure response to the release of tourniquets and reduced hemoconcentration10.
The synthesis of bis-1,7-(trimethylammonium)heptyl dibromide can be achieved through several methodologies:
The molecular structure of bis-1,7-(trimethylammonium)heptyl dibromide can be described as follows:
Bis-1,7-(trimethylammonium)heptyl dibromide participates in various chemical reactions due to its ionic nature:
The mechanism of action for bis-1,7-(trimethylammonium)heptyl dibromide primarily revolves around its surfactant properties:
Studies indicate that bis-quaternary ammonium salts exhibit significant antimicrobial activity at low concentrations, making them suitable for various applications in disinfectants and preservatives.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of the synthesized compound.
Bis-1,7-(trimethylammonium)heptyl dibromide has several notable applications:
Bis-1,7-(trimethylammonium)hepyl Dibromide is a synthetic bisquaternary ammonium compound defined by the molecular formula C₁₃H₃₂Br₂N₂ and a molecular weight of 376.21 g/mol [1] [2]. It is systematically named trimethyl-[7-(trimethylazaniumyl)heptyl]azanium dibromide according to International Union of Pure and Applied Chemistry nomenclature rules [2]. The compound is characterized by two positively charged trimethylammonium groups separated by a heptylene chain (seven methylene units), with bromide anions balancing the charge.
Common synonyms include:
Its structural identity is further captured by the canonical Simplified Molecular-Input Line-Entry System notation: C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-]
[2]. The compound typically presents as a white solid at room temperature [2].
Table 1: Key Identifiers of Bis-1,7-(trimethylammonium)hepyl Dibromide
Property | Value |
---|---|
CAS Registry Number | 56971-24-5 |
Molecular Formula | C₁₃H₃₂Br₂N₂ |
Molecular Weight | 376.21 g/mol |
Exact Mass | 374.09300 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Appearance | White Solid |
Bis-1,7-(trimethylammonium)hepyl Dibromide emerged as part of systematic investigations into polymethylene bisquaternary ammonium compounds in the mid-20th century. These compounds were synthesized to explore structure-activity relationships in ganglionic blockade, with carbon chain length between quaternary nitrogen centers being a critical variable [3]. The "heptamethonium" designation reflects its seven methylene units bridging two trimethylammonium groups, positioning it between the shorter hexamethonium and longer octamethonium analogues in classical autonomic pharmacology studies. While the precise date of its first synthesis is not detailed in the available literature, its pharmacological characterization paralleled the era when bisquaternary ammonium compounds were being evaluated for their effects on nicotinic and muscarinic acetylcholine receptors. Research interest was driven by the potential of such compounds to serve as molecular probes for cholinergic receptor subtypes due to their ability to interact with allosteric sites or orthosteric binding domains [3].
In contemporary research, Bis-1,7-(trimethylammonium)hepyl Dibromide serves primarily as:
Pharmacological Probe for Cholinoceptors: The compound and its derivatives exhibit affinity for muscarinic acetylcholine receptor subtypes. Structural modifications, such as the addition of phthalimidopropyl groups, yield analogues like heptane-1,7-bis(dimethyl-3'-phthalimidopropyl)ammonium bromide (designated C7/3-phth). These derivatives function as subtype-selective muscarinic antagonists. Research demonstrates that C7/3-phth displays a 1.6-fold greater affinity for muscarine M₂ receptors (Kᵢ = 70.1 nanomolar in rat atria) compared to putative M₄ receptors in rabbit lung. Its affinity for M₂ receptors is 4- to 5-fold higher than for M₁ receptors in rat cerebral cortex. Notably, its affinity for neuronal nicotinic acetylcholine receptors in the cortex is minimal (approximately 808-fold lower than for M₂ receptors) [3].
Tool for Studying Receptor Interactions: Binding studies using radioligands such as (-)-[³H]nicotine, [³H]pirenzepine, and (-)-[³H]quinuclidinyl benzilate have revealed complex interactions of heptamethonium derivatives with muscarinic receptors. Displacement studies with C7/3-phth sometimes show low Hill coefficients when displacing [³H]quinuclidinyl benzilate, suggesting potential allosteric modulation or interactions with multiple receptor subtypes within a single tissue. This complexity makes it valuable for investigating receptor heterogeneity and allosteric mechanisms [3].
Chemical Building Block: The core structure provides a template for synthesizing more complex bisquaternary ammonium salts with tailored pharmacological properties. Researchers modify the alkyl chain length, quaternary head groups (e.g., replacing methyl with ethyl), or incorporate aromatic moieties (like phthalimide) to enhance selectivity or affinity for specific biological targets [3]. Its defined chemical properties (e.g., purity standards, stability) support its use as a reference compound in analytical chemistry and materials science [1] [2].
Table 2: Receptor Affinity Profile of a Heptamethonium Derivative (C7/3-phth)
Receptor Subtype | Tissue Source | Affinity (Kᵢ) | Relative Selectivity (vs. M₂) |
---|---|---|---|
Muscarinic M₂ | Rat Atria | 70.1 nanomolar | 1.0 (Reference) |
Putative Muscarinic M₄ | Rabbit Lung | ~112 nanomolar* | ~0.6 |
Muscarinic M₁ | Rat Cerebral Cortex | 280-350 nanomolar* | 0.2 - 0.25 |
Nicotinic | Rat Cerebral Cortex | ~56.7 micromolar* | 0.0012 |
Note: Values extrapolated from affinity comparisons in [3]; precise Kᵢ values for M₁/M₄/nicotinic receptors not explicitly stated in source.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7